N-{4-[(acetylamino)sulfonyl]phenyl}-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide
Overview
Description
N-{4-[(acetylamino)sulfonyl]phenyl}-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C19H27N3O5S and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.16714214 g/mol and the complexity rating of the compound is 692. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anti-acetylcholinesterase Activity
A study on piperidine derivatives, including N-{4-[(acetylamino)sulfonyl]phenyl}-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide, demonstrated potent anti-acetylcholinesterase (anti-AChE) activity. This activity is crucial for potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease. The introduction of bulky moieties in the para position of the benzamide significantly increased the compound's activity against AChE. One compound in particular showed an affinity 18,000 times greater for AChE than for BuChE, marking it as a candidate for advanced development as an antidementia agent (Sugimoto et al., 1990).
Sulfonamide Derivatives for Bioactivity
Another study explored the synthesis of biologically active O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine. These derivatives displayed talented activity against butyrylcholinesterase enzyme, indicating potential for therapeutic use in conditions where butyrylcholinesterase inhibition is beneficial (Khalid et al., 2013).
Molecular Docking and DFT Calculations
Further research involved molecular docking and density functional theory (DFT) calculations on novel benzenesulfonamide derivatives. These studies provide insight into the chemical reactivity and potential biological interactions of sulfonamide derivatives, including those structurally related to this compound, by examining their antitumor activity and potential interactions with biological targets (Fahim & Shalaby, 2019).
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5S/c1-13(23)21-28(26,27)16-7-5-15(6-8-16)20-17(24)14-9-11-22(12-10-14)18(25)19(2,3)4/h5-8,14H,9-12H2,1-4H3,(H,20,24)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJNYYVRCCPRPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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